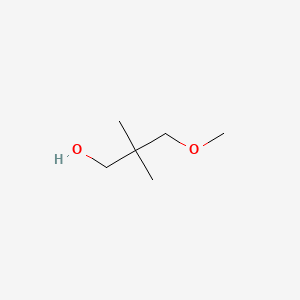

3-Methoxy-2,2-dimethylpropan-1-ol

Description

Contextualization within Branched Ether-Alcohol Chemistry Research

The study of branched ether-alcohols is a specialized area of organic chemistry that explores molecules containing both an ether and an alcohol functional group, with a non-linear carbon backbone. libretexts.orgfiveable.me These compounds serve as valuable intermediates and building blocks in the synthesis of more complex molecules. The presence of both functional groups allows for a variety of chemical transformations. The alcohol group can undergo oxidation to form aldehydes or carboxylic acids, or it can be esterified. ncert.nic.inbyjus.com The ether group, while generally less reactive, can be cleaved under specific conditions and influences the molecule's polarity and solvency. atamanchemicals.com

Research in this field often focuses on the synthesis of these bifunctional molecules and their subsequent use in creating polymers, surfactants, solvents, and other specialty chemicals. The branched nature of the carbon skeleton can lead to materials with unique physical properties, such as lower melting points and different viscosity characteristics compared to their linear counterparts. researchgate.net

Significance in Contemporary Organic and Applied Chemistry

The significance of 3-Methoxy-2,2-dimethylpropan-1-ol lies in its potential as a precursor to a variety of valuable chemical products. Its parent diol, neopentyl glycol (2,2-dimethylpropane-1,3-diol), is widely used in the production of polyesters, paints, lubricants, and plasticizers due to the enhanced stability it confers. wikipedia.orgmdpi.comatamankimya.com The introduction of a methoxy (B1213986) group in this compound offers a handle for further chemical modification while retaining the stabilizing neopentyl structure.

In applied chemistry, there is a continuous demand for new molecules that can improve the performance of existing products or enable the development of new technologies. Ether-alcohols like this compound are explored for their potential as solvents with specific properties, as reactive diluents in polymer formulations, or as intermediates in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgnbinno.com The combination of a hydrophilic alcohol group and a more lipophilic ether group gives the molecule an amphiphilic character, which can be advantageous in applications requiring surface activity.

Overview of Key Research Domains and Methodologies

The investigation of this compound encompasses several key research domains:

Synthesis: A primary area of research is the development of efficient and selective methods for its synthesis. One common approach involves the partial etherification of neopentyl glycol. This requires careful control of reaction conditions to favor the formation of the mono-ether over the di-ether. Methodologies often involve the use of a base to deprotonate one of the hydroxyl groups, followed by reaction with a methylating agent. google.comgoogle.com Another potential route could involve the catalytic addition of methanol (B129727) to an appropriately substituted unsaturated alcohol. researchgate.net

Purification and Characterization: After synthesis, rigorous purification techniques such as distillation and chromatography are employed to isolate the compound. Characterization is then carried out using a suite of analytical methods to confirm its structure and purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. bldpharm.comnih.gov

Reaction Chemistry: Researchers are exploring the reactivity of the remaining hydroxyl group in this compound. This includes esterification reactions to produce novel esters with potential applications as plasticizers or lubricants, and oxidation reactions to form the corresponding aldehyde, 3-methoxy-2,2-dimethylpropanal. byjus.comnih.gov

Computational Studies: Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the compound's properties, including its geometry, electronic structure, and reactivity. These computational models can aid in understanding reaction mechanisms and in the rational design of new synthetic routes and applications. researchgate.net

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 57021-67-7 chemsrc.com |

| Molecular Formula | C₆H₁₄O₂ biosynth.com |

| Molecular Weight | 118.17 g/mol biosynth.com |

| IUPAC Name | This compound achemblock.com |

| SMILES | COCC(C)(C)CO achemblock.com |

The ongoing research into this compound highlights its role as a versatile platform molecule. Its unique combination of functional groups and structural features ensures its continued importance in the advancement of organic synthesis and materials science. As research methodologies become more sophisticated, a deeper understanding of this compound's potential is expected to emerge, paving the way for new and innovative applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,4-7)5-8-3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQOBRGLAAGQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205633 | |

| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57021-67-7 | |

| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057021677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving 3 Methoxy 2,2 Dimethylpropan 1 Ol

Reaction Mechanisms Involving the Hydroxyl Group of 3-Methoxy-2,2-dimethylpropan-1-ol

The primary alcohol functionality is a key reactive center in this compound, participating in a variety of chemical transformations.

Nucleophilic Reactivity and Derivatization Pathways

The hydroxyl group of this compound can act as a nucleophile, although its reactivity is tempered by the steric hindrance imposed by the adjacent quaternary carbon. Derivatization often requires conversion of the hydroxyl group into a better leaving group. For instance, it can be converted to a tosylate ester by reacting with tosyl chloride (TsCl) in the presence of a base like pyridine. This tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

One common synthetic route to produce this compound involves the reaction of 2,2-dimethylpropane-1,3-diol with sodium hydride to form the alkoxide, followed by the addition of methyl iodide. This Williamson ether synthesis approach highlights the nucleophilic character of the related diol's alkoxide.

Oxidation and Reduction Mechanisms of this compound

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 3-methoxy-2,2-dimethylpropanal, or further to the carboxylic acid, 3-methoxy-2,2-dimethylpropanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The mechanism of oxidation typically involves the formation of a chromate (B82759) ester intermediate when using chromium-based reagents, followed by an elimination step to form the carbon-oxygen double bond.

Conversely, the reduction of derivatives of this compound, such as its aldehyde or carboxylic acid form, can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) to yield the parent alcohol.

Substitution Reactions at the Primary Alcohol Moiety

Direct substitution of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, it typically requires protonation by a strong acid to form a good leaving group (water). youtube.com For primary alcohols like this compound, the substitution reaction with hydrogen halides (HX) generally proceeds through an SN2 mechanism, as the formation of a primary carbocation is energetically unfavorable. youtube.com This involves a backside attack by the halide ion on the carbon bearing the protonated hydroxyl group.

The use of reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) provides alternative pathways for converting the alcohol to the corresponding alkyl chloride or bromide, respectively. youtube.com These reactions also typically follow an SN2 mechanism for primary alcohols. youtube.com

Influence of Steric and Electronic Effects on Reactivity of this compound

The reactivity of this compound is significantly influenced by both steric and electronic factors. The presence of the bulky tert-butyl group adjacent to the primary alcohol creates considerable steric hindrance. This steric bulk impedes the approach of nucleophiles or reagents to the reaction center, thereby slowing down the rates of reactions such as SN2 substitutions. nih.govresearchgate.net

Electronically, the methoxy (B1213986) group (–OCH3) exhibits an electron-donating inductive effect, which can influence the reactivity of the molecule. This effect increases the electron density on adjacent atoms, potentially affecting the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. nih.gov In reactions involving carbocation intermediates, the methoxy group's ability to stabilize a positive charge through resonance is a crucial factor, although the formation of a primary carbocation at the C1 position is highly unlikely.

Kinetic Studies of Reactions Involving this compound

Kinetic studies on the reactions of similar alkoxy alcohols provide insights into the reactivity of this compound. For instance, studies on the gas-phase reaction of 3-methoxy-1-propanol (B72126) with hydroxyl radicals have been conducted to understand its atmospheric degradation. The rate constant for this reaction was experimentally determined, and computational studies have been used to elucidate the reaction mechanism, which primarily involves hydrogen atom abstraction. nih.govresearchgate.net

The following table summarizes kinetic data for related compounds:

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| 3-methoxy-1-propanol | (2.15 ± 0.28)×10⁻¹¹ | nih.gov |

| 3-methoxy-1-butanol | 2.37 × 10⁻¹¹ | nih.govresearchgate.net |

| 2-methoxy ethanol | 1.2 × 10⁻¹¹ | nih.govresearchgate.net |

| 3-methoxy-3-methyl-1-butanol | (1.64 ± 0.18) × 10⁻¹¹ | researchgate.net |

Acid-Catalyzed Reactions and Intermediate Analysis

In the presence of a strong acid catalyst, the hydroxyl group of this compound can be protonated to form an oxonium ion. This enhances the leaving group ability of the hydroxyl group, facilitating dehydration or substitution reactions. byjus.com For example, acid-catalyzed dehydration of primary alcohols can lead to the formation of ethers via a bimolecular reaction (SN2). byjus.com

The analysis of reaction intermediates is crucial for understanding the mechanistic pathways. In acid-catalyzed reactions, the protonated alcohol is a key intermediate. For reactions involving oxidation or other transformations, spectroscopic techniques can be employed to identify transient species. For instance, in the context of heterogeneous catalysis, interactions between reaction intermediates and co-adsorbed reactant or solvent molecules have been shown to stabilize these intermediates and influence reaction kinetics. osti.gov While specific intermediate analysis for this compound is not widely reported, the principles from related alcohol reactions are applicable.

Derivatization Strategies and Functional Group Interconversions of 3 Methoxy 2,2 Dimethylpropan 1 Ol

Esterification and Etherification Reactions of 3-Methoxy-2,2-dimethylpropan-1-ol

The hydroxyl group of this compound is the primary site for esterification and etherification reactions, allowing for the introduction of a wide range of functional groups and molecular extensions.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. Due to the steric hindrance around the hydroxyl group, this reaction may require elevated temperatures and prolonged reaction times to achieve high yields.

A more reactive method involves the use of acyl chlorides or acid anhydrides. These reagents readily react with the alcohol, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct, to form the desired ester under milder conditions.

| Esterification Method | Reactants | Reagents/Catalyst | Typical Conditions | Product |

| Fischer Esterification | This compound, Carboxylic Acid (e.g., Acetic Acid) | Sulfuric Acid (catalytic) | Heat, Reflux | 3-Methoxy-2,2-dimethylpropyl acetate |

| Acylation | This compound, Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Triethylamine | Room Temperature | 3-Methoxy-2,2-dimethylpropyl acetate |

| Acylation | This compound, Acid Anhydride (e.g., Acetic Anhydride) | Pyridine or DMAP (catalytic) | Gentle Warming | 3-Methoxy-2,2-dimethylpropyl acetate |

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide to yield the ether. Given the steric bulk of the alkoxide derived from this compound, the choice of the alkyl halide is critical to the success of this SN2 reaction, with primary alkyl halides being the most suitable substrates to avoid competing elimination reactions.

| Etherification Method | Reactants | Reagents | Typical Conditions | Product |

| Williamson Ether Synthesis | This compound, Alkyl Halide (e.g., Ethyl Iodide) | Sodium Hydride (NaH) | Anhydrous solvent (e.g., THF) | 1-Ethoxy-3-methoxy-2,2-dimethylpropane |

Halogenation and Other Heteroatom Functionalizations

The hydroxyl group of this compound can be replaced with a halogen atom, a crucial transformation for introducing further functionality.

Halogenation: Standard halogenating agents are effective for this conversion. Thionyl chloride (SOCl₂) is commonly used to replace the hydroxyl group with a chlorine atom, while phosphorus tribromide (PBr₃) is employed for the synthesis of the corresponding bromide. These reactions typically proceed via an SN2 mechanism, which can be influenced by the steric hindrance of the neopentyl-like structure. The use of a base, such as pyridine, is often beneficial in the reaction with thionyl chloride to neutralize the HCl byproduct.

| Halogenation Reaction | Reactant | Reagent | Typical Conditions | Product |

| Chlorination | This compound | Thionyl Chloride (SOCl₂) | Pyridine (optional), Gentle Warming | 1-Chloro-3-methoxy-2,2-dimethylpropane |

| Bromination | This compound | Phosphorus Tribromide (PBr₃) | Anhydrous conditions, Gentle Warming | 1-Bromo-3-methoxy-2,2-dimethylpropane |

Other Heteroatom Functionalizations: Beyond halogenation, the hydroxyl group can be converted into other functional groups containing heteroatoms. For instance, conversion to a tosylate by reaction with tosyl chloride in the presence of a base like pyridine transforms the hydroxyl into an excellent leaving group. This tosylate derivative is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of nucleophiles, including azides, cyanides, and thiols.

Introduction of Complex Molecular Architectures via this compound as a Precursor

The derivatized forms of this compound, particularly the halides and tosylates, serve as valuable precursors for the construction of more complex molecular structures. The neopentyl-like framework provides a rigid and sterically defined scaffold for further synthetic elaborations.

For example, the halide derivatives can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds, thereby extending the molecular framework. The tosylate derivative can be used in substitution reactions with a variety of nucleophiles to introduce new functionalities and build more intricate molecules. These strategies are instrumental in the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Regioselective and Chemoselective Derivatization Methodologies

While this compound itself possesses only one hydroxyl group, considerations of regioselectivity and chemoselectivity become paramount when it is incorporated into more complex molecules that have multiple reactive sites.

Regioselectivity: In a molecule containing this compound as a substructure with other hydroxyl groups, selective derivatization of the primary hydroxyl of the 3-methoxy-2,2-dimethylpropoxy group can be challenging due to its steric hindrance. However, under certain conditions, this hindrance can be exploited to achieve regioselectivity. For instance, bulky reagents may preferentially react with less hindered hydroxyl groups elsewhere in the molecule.

Chemoselectivity: In multifunctional compounds, the hydroxyl group of the 3-methoxy-2,2-dimethylpropoxy moiety can be selectively protected or reacted in the presence of other functional groups. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity. For example, the use of protecting groups can temporarily block other reactive sites, allowing for the specific modification of the hydroxyl group of interest. Subsequent deprotection then reveals the original functionality. The ether linkage in this compound is generally stable under many reaction conditions used to modify the hydroxyl group, contributing to the chemoselective derivatization potential of this building block.

Lack of Specific Research Findings on the Applications of this compound in Advanced Organic Synthesis

Extensive research into the scientific literature for applications of this compound within the specified areas of advanced organic synthesis did not yield the specific examples and detailed research findings necessary to construct the requested article. While the compound is known and commercially available, its documented use in the construction of complex molecules, as a precursor for advanced intermediates, in the total synthesis of natural products, and for stereochemical control appears to be limited or not widely published in readily accessible scientific literature.

General searches confirm the compound's role as a basic building block and solvent in organic synthesis. However, detailed case studies, specific reaction schemes, and discussions of its utility in the highly specialized areas outlined in the query are not available. For instance, no specific instances of its incorporation into the total synthesis of a named natural product or its use as a chiral auxiliary or directing group for stereochemical control could be identified. Similarly, while its oxidation to the corresponding aldehyde, 3-Methoxy-2,2-dimethylpropanal, is a plausible transformation, detailed studies on this aldehyde as a key advanced organic intermediate are not prominently featured in the available literature.

Therefore, due to the absence of specific and in-depth research findings directly related to the outlined topics for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict requirements. The available information is too general to support the creation of the detailed subsections requested.

Biochemical and Biological Research Applications of 3 Methoxy 2,2 Dimethylpropan 1 Ol

Substrate Binding and Interaction with Enzymes

The unique structural characteristics of 3-methoxy-2,2-dimethylpropan-1-ol, specifically its sterically hindered neopentyl core and the presence of a methoxy (B1213986) group, make it a subject of interest for studying enzyme-substrate interactions. Research has indicated that this compound can interact with enzymes such as alcohol dehydrogenase. The binding of this compound to the active site of alcohol dehydrogenase can influence the enzyme's catalytic activity. The bulky 2,2-dimethyl groups create significant steric hindrance around the hydroxyl group, which can affect the orientation and affinity of the molecule within the enzyme's active site. This steric hindrance can be a valuable tool for researchers to probe the spatial constraints of an enzyme's substrate-binding pocket.

The methoxy group introduces a polar ether linkage, which can also influence binding through hydrogen bonding or dipolar interactions with amino acid residues in the active site. By comparing the binding and conversion rates of this compound with its structural analogs, such as neopentyl alcohol (2,2-dimethylpropan-1-ol), researchers can elucidate the specific roles of steric bulk and ether linkages in enzyme recognition and catalysis.

| Enzyme | Interaction Type | Key Structural Feature | Implication for Research |

| Alcohol Dehydrogenase | Substrate Binding/Inhibition | Steric hindrance from 2,2-dimethyl groups | Probing the size and shape of the active site |

| Alcohol Dehydrogenase | Potential Hydrogen Bonding | Methoxy group | Investigating the role of polar interactions in substrate binding |

Probing Metabolic Pathways and Enzyme Functionality Studies

This compound serves as a useful probe for investigating metabolic pathways, particularly those involving alcohol metabolism. Its interaction with enzymes like alcohol dehydrogenase can modulate the metabolic conversion of alcohols to aldehydes or ketones. By introducing this compound into a biological system, researchers can observe its effects on the metabolic flux and identify potential points of regulation or inhibition within a pathway.

The metabolism of this compound itself can be a subject of study to understand the substrate specificity of various metabolic enzymes. For instance, its oxidation by alcohol dehydrogenase would produce 3-methoxy-2,2-dimethylpropanal. The subsequent metabolic fate of this aldehyde can provide insights into the activity of aldehyde dehydrogenases and other downstream enzymes. The presence of the methoxy group provides a unique chemical handle that can be used for tracing the compound and its metabolites through a pathway, for example, using isotopic labeling of the methyl group.

| Study Type | Application of this compound | Information Gained |

| Enzyme Functionality | As a substrate for alcohol dehydrogenase | Understanding the impact of steric hindrance on enzyme kinetics |

| Metabolic Pathway Analysis | As a modulator of alcohol metabolism | Identifying potential regulatory steps in the pathway |

| Metabolite Tracking | As a tracer compound (e.g., with isotopic labeling) | Following the flow of metabolites through a biochemical pathway |

Investigations of Molecular Targets in Biological Systems

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Beyond its role as an enzyme substrate, this compound and its derivatives are being investigated for their potential to modulate the function of other cellular targets. Preliminary studies suggest that derivatives of this compound may have therapeutic effects by modulating specific receptors.

The unique combination of a sterically hindered core and a flexible methoxy group allows for a range of potential non-covalent interactions with protein binding pockets. Researchers can synthesize a library of derivatives by modifying the methoxy group or other parts of the molecule to explore structure-activity relationships and identify compounds with high affinity and selectivity for a particular molecular target. These studies are crucial in the early stages of drug discovery and for understanding the molecular basis of biological processes.

Role in Biochemical Pathway Elucidation (as a tool)

As a research tool, this compound is valuable for the elucidation of biochemical pathways. Its ability to selectively interact with certain enzymes allows researchers to perturb a metabolic pathway at a specific point and observe the resulting downstream effects. For example, by inhibiting an alcohol dehydrogenase, the compound can lead to an accumulation of upstream substrates or a depletion of downstream products, helping to confirm the sequence of reactions in a pathway.

Furthermore, studies have indicated that this compound can modulate the expression of genes involved in oxidative stress responses, which can have implications for understanding cellular health and disease mechanisms. By treating cells with this compound and analyzing changes in gene and protein expression, researchers can identify signaling pathways that are affected by the compound or its metabolites. This approach can help to uncover novel connections between metabolic processes and cellular regulation.

| Research Area | Use of this compound | Outcome |

| Pathway Mapping | As a selective enzyme inhibitor/substrate | Confirmation of reaction sequences and identification of pathway intermediates |

| Gene Expression Analysis | As a modulator of cellular processes | Identification of signaling pathways linked to metabolism and oxidative stress |

Pharmaceutical Research and Development Involving 3 Methoxy 2,2 Dimethylpropan 1 Ol

Synthesis of Drug Molecules Requiring Specific Functional Groups or Stereochemistry

The precise arrangement of atoms within a drug molecule is crucial for its efficacy and interaction with biological targets. The methoxy (B1213986) dimethylpropyl group provides a specific combination of a polar ether linkage and a non-polar, sterically bulky alkyl group, which can significantly influence a drug's binding affinity and metabolic stability. nih.gov

The importance of stereochemistry is particularly highlighted in the development of GPR40 agonists. Research has shown that the specific spatial orientation of the methoxy group is critical for the molecule's potency. In one study, a diastereomer of a promising GPR40 agonist, which contained the same methoxy dimethylpropyl group but with a different three-dimensional arrangement, exhibited a tenfold decrease in potency. nih.gov This finding underscores the necessity of precise stereochemical control during synthesis and confirms that the structural contribution of the 3-Methoxy-2,2-dimethylpropan-1-ol building block is highly specific. nih.gov

Development of GPR40 Receptor Agonists and Related Therapeutic Compounds

The most well-documented application of this compound in pharmaceutical research is in the creation of agonists for the GPR40 receptor, also known as Free Fatty Acid Receptor 1 (FFA1). nih.gov This receptor is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion, making it an attractive target for new type 2 diabetes therapies. nih.gov

Medicinal chemists, in an effort to improve the drug-like properties of GPR40 agonists, incorporated the methoxy dimethylpropyl group into their molecular designs. This strategic modification led to significant improvements in the pharmacokinetic profile of the resulting compounds. For instance, replacing a different chemical group with the methoxy dimethylpropyl moiety in one series of compounds led to "Compound 20," which demonstrated a desirable combination of potency and pharmacokinetics. nih.gov

Specifically, Compound 20 showed the lowest clearance rate, a long half-life of 8.1 hours, and good oral bioavailability of 54%. nih.gov These enhancements were well-correlated with a favorable change in the compound's calculated lipophilicity (CLogP). nih.gov While maintaining high potency in certain assays, Compound 20 was significantly more potent in an IP3 assay, which measures an upstream signal of receptor activation. nih.gov

| Compound | Key Structural Moiety | Clearance (L/h·kg) | Half-Life (h) | Oral Bioavailability (%) | IP3 Potency (nM) |

|---|---|---|---|---|---|

| AM-1638 (Reference) | - | - | - | - | 13 |

| Compound 20 | Methoxy Dimethylpropyl | 0.061 | 8.1 | 54 | 0.6 |

Precursor for Bioactive Compounds with Modulatory Effects

By serving as a key building block, this compound is a precursor to potent, bioactive compounds with significant modulatory effects. The GPR40 agonists derived from this precursor are designed to modulate the activity of their target receptor in a beneficial way. nih.gov The activation of GPR40 potentiates glucose-stimulated insulin secretion and also stimulates the release of GLP-1, an incretin hormone that further aids in blood glucose control. nih.gov This dual mechanism of action presents a compelling therapeutic strategy for type 2 diabetes. The final compounds, such as Compound 20, are therefore highly bioactive molecules whose existence and refined properties are directly linked to the incorporation of the methoxy dimethylpropyl precursor. nih.gov

Environmental Fate and Atmospheric Chemistry of 3 Methoxy 2,2 Dimethylpropan 1 Ol

Atmospheric Degradation Pathways and Mechanisms

Specific studies detailing the atmospheric degradation pathways and mechanisms for 3-Methoxy-2,2-dimethylpropan-1-ol were not found in the available search results. While research exists for structurally related compounds, such as 3-methoxy-1-propanol (B72126) (3M1P), these findings cannot be directly extrapolated to this compound due to differences in molecular structure that would affect degradation processes. For 3M1P, degradation is initiated by hydroxyl radicals abstracting hydrogen atoms, leading to the formation of various alkyl radicals and subsequent products. nih.govnih.govresearchgate.net However, the specific pathways for this compound remain uncharacterized in the provided sources.

Reactivity with Hydroxyl Radicals (OH•) and Other Atmospheric Oxidants

Quantitative data on the reaction rate constant between this compound and hydroxyl radicals (OH•) or other significant atmospheric oxidants like nitrate radicals (NO₃) and ozone (O₃) is not available in the search results. For comparison, a rate constant for the reaction of a different compound, 3-methoxy-3-methyl-1-butanol, with OH radicals has been measured at (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This reaction leads to a calculated atmospheric lifetime of 8.5 hours. researchgate.net Without similar experimental data specific to this compound, its atmospheric lifetime and primary reaction partners remain undetermined.

Contributions to Tropospheric Ozone Formation and Photochemical Smog

The potential of this compound to contribute to the formation of tropospheric ozone and photochemical smog has not been specifically quantified in the available literature. The ozone formation potential of a volatile organic compound (VOC) is a critical factor in its environmental assessment. mdpi.comaaqr.org For instance, studies on 3-methoxy-3-methyl-1-butanol (MMB) have been conducted to determine its Maximum Incremental Reactivity (MIR), which is a measure of its ozone-forming potential. ucr.edu The MIR for MMB was calculated to be 2.78 grams of O₃ per gram of VOC. ucr.edu Lacking such analysis for this compound, its role in photochemical smog formation is currently unknown.

Environmental Transport, Persistence, and Bioaccumulation Studies

No specific studies on the environmental transport, persistence, or bioaccumulation of this compound were identified. Assessing these parameters is essential for understanding a chemical's long-term environmental behavior and potential for ecological impact. Such studies would involve measuring its half-life in various environmental compartments (air, water, soil, sediment) and determining its bioconcentration factor (BCF) or bioaccumulation factor (BAF) in organisms. Without this information, a comprehensive environmental risk assessment cannot be completed.

Aquatic and Soil Degradation Profiles

Information regarding the degradation of this compound in aquatic and soil environments is not available in the provided search results. The biodegradation of a compound in these media depends on its chemical structure and the presence of capable microorganisms. researchgate.net Studies on other chemicals investigate their metabolic fate in water-sediment systems to identify degradation products and half-lives. The specific degradation pathways, rates, and resulting metabolites for this compound in water and soil have not been documented in the searched literature.

Computational and Theoretical Studies on 3 Methoxy 2,2 Dimethylpropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

There are no published studies detailing the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to analyze the electronic structure of 3-Methoxy-2,2-dimethylpropan-1-ol. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential, which are fundamental to understanding its reactivity.

Analysis of Electron Density Shifts and Their Chemical Implications

Without dedicated computational studies, there is no available analysis of electron density shifts upon bond formation or for different conformational states of this compound. This type of analysis is crucial for a deeper understanding of its bonding characteristics and non-covalent interactions.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis, which would identify the most stable geometric arrangements of the molecule and the energy barriers between them, has not been reported for this compound. This information is vital for understanding its physical properties and how it interacts with other molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

No molecular dynamics simulations have been published that explore the intermolecular interactions of this compound in various environments. These simulations would be invaluable for understanding its behavior in solution and its bulk properties.

Prediction of Reaction Intermediates and Transition States

The prediction of reaction intermediates and transition states for reactions involving this compound through computational methods has not been a subject of research. Such studies are essential for elucidating reaction mechanisms at a molecular level.

Computational Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, there are no available computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) of this compound. Comparing calculated and experimental spectra is a key method for validating computational models and interpreting experimental results.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Methoxy 2,2 Dimethylpropan 1 Ol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, providing rich information about the connectivity and spatial arrangement of atoms. fxcsxb.comgcms.cz For 3-Methoxy-2,2-dimethylpropan-1-ol and its derivatives, 1D (¹H, ¹³C) and 2D NMR experiments are essential for unambiguous structure confirmation.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its unique proton environments. The two methyl groups attached to the quaternary carbon (C2) are equivalent and would produce a sharp singlet. The protons of the methoxy (B1213986) group would also appear as a singlet, while the methylene (B1212753) protons adjacent to the hydroxyl group and the ether linkage would each produce their own characteristic signals. The hydroxyl proton itself would appear as a broad singlet, its chemical shift being dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon atom bonded to the hydroxyl group (C1) and the carbon of the methoxy group would resonate at different fields compared to the quaternary carbon (C2) and the gem-dimethyl carbons.

For more complex derivatives, such as those formed through reactions at the hydroxyl group, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. mdpi.com COSY spectra reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete carbon skeleton and identifying the points of substitution or derivatization. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from structurally similar compounds.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -C(CH ₃)₂ | ~0.9 | ~22 |

| -C (CH₃)₂ | - | ~36 |

| -CH ₂OH | ~3.4 | ~70 |

| -CH₂OH | Variable | - |

| -OC H₃ | ~3.3 | ~59 |

| -OCH ₂- | ~3.2 | ~80 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules and fragments with high accuracy, making it indispensable for analyzing reaction mechanisms. mdpi.com When studying the synthesis or degradation pathways of this compound, HRMS can identify transient intermediates, byproducts, and final products, thereby providing a detailed picture of the reaction pathway.

Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap, it is possible to obtain exact mass measurements to within a few parts per million. This level of accuracy allows for the unambiguous determination of elemental formulas for parent ions and their fragments.

For example, in the analysis of a reaction mixture, HRMS can distinguish between species with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the MS/MS spectrum provides structural information. For this compound, characteristic fragments would arise from the cleavage of the C-O and C-C bonds. The detection of the neopentyl cation or fragments corresponding to the loss of methanol (B129727) or formaldehyde (B43269) can serve as diagnostic markers. In a study on the related compound neopentyl glycol diglycidyl ether, which shares the core 2,2-dimethylpropyl structure, specific fragments are observed that help to confirm the underlying neopentyl framework. ufz.de Similarly, GC-MS studies on the related 3-methoxypropane-1,2-diol show characteristic ion ratios (e.g., m/z 75/61) that are used for its identification. oiv.intnih.gov

By tracking the appearance and disappearance of specific high-resolution mass signals over the course of a reaction, a detailed kinetic and mechanistic profile can be constructed.

Table 2: Potential HRMS Fragments for this compound and their Significance

| Fragment Ion (m/z) | Possible Elemental Formula | Structural Origin / Mechanistic Implication |

| 118.10 | C₆H₁₄O₂ | Molecular Ion [M]⁺ |

| 103.08 | C₅H₁₁O₂ | Loss of a methyl group [M-CH₃]⁺ |

| 87.08 | C₅H₁₁O | Loss of methoxy radical [M-•OCH₃]⁺ or formation of tert-butylcarboxonium ion |

| 71.08 | C₅H₁₁ | Neopentyl cation [C(CH₃)₃CH₂]⁺ from cleavage of C-O bond |

| 57.07 | C₄H₉ | tert-Butyl cation [(CH₃)₃C]⁺, a common fragment in neopentyl systems |

| 45.03 | CH₅O | Protonated methanol [CH₃OH₂]⁺ or methoxy fragment [CH₃O]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for monitoring changes in functional groups during chemical reactions. youtube.com These methods are based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are sensitive to the local chemical environment.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. nih.gov The presence of an ether linkage would be confirmed by a C-O-C stretching vibration, typically appearing in the 1050-1150 cm⁻¹ region. youtube.com Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1300-1500 cm⁻¹.

When this compound undergoes a reaction, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, vibrational spectroscopy provides a clear indication of this transformation. The disappearance of the broad O-H stretch and the appearance of a strong carbonyl (C=O) stretching band around 1700-1740 cm⁻¹ would signify the formation of an aldehyde or acid. youtube.com

Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the non-polar C-C and C-H bonds of the neopentyl backbone produce strong signals. Raman is particularly useful for studying reactions in aqueous media, as the Raman signal of water is weak and does not obscure other peaks. nist.gov

Table 3: Key Vibrational Frequencies for Monitoring Functional Group Transformations

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) | Disappearance indicates reaction at the hydroxyl group. |

| Ether (-C-O-C-) | C-O Stretch | 1050 - 1150 (Strong) | Presence confirms the methoxy group integrity. |

| Alkane (-C-H) | C-H Stretch | 2850 - 3000 | Generally present throughout reactions unless the core structure is altered. |

| Aldehyde (-CHO) | C=O Stretch | 1720 - 1740 | Appearance indicates oxidation of the primary alcohol to an aldehyde. |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Appearance indicates oxidation to a carboxylic acid. |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (Very Broad) | Appearance confirms the formation of a carboxylic acid. |

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. A GC-FID analysis can provide quantitative information on the purity of a sample by comparing the peak area of the main component to those of any impurities. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the identification of impurities and byproducts, even at low levels. nih.govresearchgate.net Specialized columns, such as the Rxi®-1301Sil MS, have been shown to provide excellent resolution for complex mixtures of glycol ethers, which is relevant for separating potential isomers or related impurities. gcms.czrestek.com An interlaboratory study on the determination of the related compound 3-methoxy-1,2-propanediol (B53666) in wine demonstrated the robustness of GC-MS for quantification in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both volatile and non-volatile compounds. For derivatives of this compound that may be less volatile or thermally sensitive, reversed-phase HPLC with a UV or MS detector is a common approach. By taking aliquots of a reaction mixture over time and analyzing them by HPLC, one can monitor the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of the parent compound, neopentyl glycol, demonstrating the applicability of liquid chromatography to this class of compounds. fxcsxb.com

Table 4: Comparison of Chromatographic Techniques for Analysis

| Technique | Typical Column | Detector(s) | Applications for this compound | Advantages |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5, Rxi-1301Sil MS) | FID, MS | Purity assessment, quantification of impurities, analysis of volatile byproducts. | High resolution, high sensitivity, well-established methods. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | UV, MS, ELSD | Reaction monitoring, analysis of non-volatile derivatives, preparative separation. | Versatile for a wide range of polarities and molecular weights, non-destructive. |

Industrial and Process Optimization Studies of 3 Methoxy 2,2 Dimethylpropan 1 Ol Production

Reactor Design and Engineering for Scalable Synthesis

The scalable synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol, typically via a Williamson ether synthesis pathway involving the reaction of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) with a methylating agent in the presence of a base, is highly dependent on reactor design. The choice of reactor technology is critical for ensuring safety, maximizing yield, and achieving economic efficiency at an industrial scale.

The reaction, an alkoxylation, is significantly exothermic, necessitating robust temperature control to prevent runaway reactions and the formation of byproducts. frontiersin.orgresearchgate.net Traditionally, semi-batch reactors, such as autoclaves, have been employed for this type of synthesis. frontiersin.orggoogle.com In this setup, the alcohol and catalyst are charged initially, and the methylating agent is fed in a controlled manner. frontiersin.orgresearchgate.net While straightforward, semi-batch processes have inherent drawbacks, including lower productivity due to downtime between batches and potential safety risks associated with the accumulation of reactive intermediates. frontiersin.orgresearchgate.net

To overcome these limitations, there is a significant industrial trend toward continuous processing. frontiersin.org Continuous reactors, such as tubular or microreactors, offer superior heat and mass transfer, leading to better temperature control, improved safety, and higher productivity. frontiersin.orgcardiff.ac.uk Microreactors, with their high surface-area-to-volume ratio, are particularly effective for managing highly exothermic reactions. frontiersin.orggoogle.com

Key engineering considerations for scalable synthesis include:

Heat Management: Efficient removal of the heat of reaction (around 90 kJ/mol for typical alkoxylations) is paramount. frontiersin.orgresearchgate.net This is managed through reactor jacketing, internal cooling coils, or the high heat exchange capacity of continuous flow systems.

Mass Transfer: The reaction often involves multiple phases (e.g., a solid base, a liquid alcohol, and a gaseous methylating agent). google.com Effective agitation in batch reactors or the design of flow in continuous reactors is crucial to ensure reactants are in close contact.

Pressure and Temperature Control: The reaction is typically conducted at elevated temperatures (80-150°C) and pressures (e.g., 2-3 bar) to achieve high space-time yields. google.comgoogle.com Precise control is necessary to maintain reaction rates and selectivity.

Materials of Construction: Reactors must be constructed from materials resistant to corrosion by the strong bases and other reactants used in the process.

Table 1: Comparison of Reactor Types for this compound Synthesis

| Reactor Type | Advantages | Disadvantages | Suitability for This Process |

|---|---|---|---|

| Semi-Batch Reactor (Autoclave) | Versatile for multiple products; relatively simple operation. frontiersin.orggoogle.com | Lower productivity; potential safety issues with reactant accumulation; challenging heat control on a large scale. frontiersin.orgresearchgate.net | Suitable for smaller scale production or where process flexibility is required. |

| Continuous Stirred-Tank Reactor (CSTR) | Good temperature control; steady-state operation. researchgate.net | Lower conversion per pass compared to tubular reactors; potential for back-mixing. | Can be used in series to achieve high conversion; good for managing exotherms. |

| Tubular/Plug Flow Reactor (PFR) | High conversion; high productivity; excellent heat transfer. frontiersin.org | Less flexible; potential for clogging if solids are present. | Ideal for large-scale, dedicated production due to high efficiency and safety. frontiersin.org |

| Microreactor | Exceptional heat and mass transfer; enhanced safety; rapid process development. frontiersin.orggoogle.com | Limited throughput per unit; potential for clogging; higher initial investment for large scale via 'numbering-up'. tue.nl | Excellent for process optimization and potentially for producing high-value, smaller-volume chemicals. |

Catalyst Development and Screening for Industrial Application

The catalytic system is central to the industrial synthesis of this compound. The primary method, a variation of the Williamson ether synthesis, relies on the deprotonation of a hydroxyl group on 2,2-dimethylpropane-1,3-diol to form a nucleophilic alkoxide. wikipedia.org

Base Catalysts: Strong bases are used to drive the formation of the alkoxide. Alkali metal hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are common choices due to their low cost and effectiveness. google.com The reaction involves first reacting the diol with the base, often in an aqueous solution, and then removing the water of reaction via distillation before adding the methylating agent. google.com

Phase Transfer Catalysts (PTCs): In industrial settings, where reactions often involve immiscible aqueous and organic phases, phase transfer catalysis is a crucial technology. wikipedia.org PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the hydroxide or alkoxide ion from the aqueous/solid phase to the organic phase where the alcohol is dissolved. wikipedia.org This dramatically increases the reaction rate and allows for milder reaction conditions.

Co-catalysts/Promoters: To accelerate the reaction, iodide salts like potassium iodide (KI) are often added in catalytic amounts (0.1-2% by weight). google.comgoogle.com The iodide ion can displace the leaving group on the methylating agent (e.g., chloride) to form a more reactive methyl iodide in situ, speeding up the rate-limiting S_N2 step.

Alternative Catalytic Systems: Research has also explored the direct addition of methanol (B129727) to an alcohol using solid base catalysts. Metal oxides such as Magnesium Oxide (MgO), Zirconium Dioxide (ZrO₂), and Aluminum Oxide (Al₂O₃) have shown promise in selectively forming the methoxy (B1213986) ether. researchgate.net MgO, in particular, has been identified as an active and selective catalyst for this type of condensation reaction. researchgate.net These heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, simplifying downstream processing and reducing waste.

Table 2: Overview of Catalytic Systems for Etherification

| Catalyst System | Role | Example(s) | Industrial Application Notes | Reference |

|---|---|---|---|---|

| Strong Base | Primary catalyst for alkoxide formation | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Cost-effective and widely used. Requires water removal step. High selectivity (>90%) can be achieved. | google.com |

| Phase Transfer Catalyst (PTC) | Enhances reaction rate in multiphase systems | Tetrabutylammonium bromide, 18-crown-6 | Common in industrial synthesis to improve efficiency and allow for milder conditions. | wikipedia.org |

| Co-catalyst/Promoter | Accelerates reaction rate | Potassium Iodide (KI) | Used in small quantities (0.1-2 wt%) to increase the rate of methylation. | google.comgoogle.com |

| Heterogeneous Metal Oxides | Catalyzes addition of methanol to alcohol | MgO, ZrO₂, Al₂O₃ | Offers simplified catalyst separation. MgO has shown the highest activity, with yields around 23.6%. | researchgate.net |

Downstream Processing and Purification Methodologies

Following the synthesis, the reactor effluent is a mixture containing the target product (this compound), unreacted starting materials (2,2-dimethylpropane-1,3-diol), byproducts (e.g., 2,2-dimethyl-1,3-dimethoxypropane), the catalyst (or its salt form), and potentially residual solvents. A multi-step downstream processing sequence is required to isolate the product at high purity.

The typical purification process involves several key unit operations:

Solid-Liquid Separation: The first step is often the removal of precipitated inorganic salts, such as potassium chloride, which is a byproduct of the Williamson synthesis using methyl chloride and potassium hydroxide. google.com This is typically achieved through filtration or centrifugation.

Liquid-Liquid Extraction: To remove residual salts, unreacted base, and other water-soluble impurities, the organic phase is washed with water. For purifying related compounds like neopentyl glycol, extraction with a suitable solvent (e.g., octanol, or a mixture of toluene (B28343) and isobutanol) is used to separate the diol from salts before further processing. google.comgoogle.com A similar extraction step can be applied here to remove impurities from the crude product mixture.

Distillation: This is the primary method for separating the final product from the remaining impurities, which have different boiling points.

Solvent Stripping: If a solvent was used in the reaction, it is first removed by distillation, often under reduced pressure.

Fractional Distillation: The crude, solvent-free product is then subjected to fractional distillation to separate the this compound from lower-boiling unreacted materials and higher-boiling byproducts like the diether. Given the presence of related alcohols, azeotropic distillation may also be employed to break azeotropes and facilitate separation. researchgate.net The purification of neopentyl glycol derivatives often requires distillation under reduced pressure to prevent thermal decomposition. google.com

Table 3: Downstream Processing Sequence for this compound

| Processing Step | Purpose | Methodology | Key Impurities Removed |

|---|---|---|---|

| Filtration | Removal of solid byproducts | Passing the crude reaction mixture through a filter press or centrifuge. | Inorganic salts (e.g., KCl, NaCl). google.com |

| Liquid-Liquid Extraction / Washing | Removal of water-soluble impurities | Washing the organic phase with water or using a specific solvent system to extract the product. | Residual salts, base catalyst, highly polar impurities. google.comgoogle.com |

| Distillation | Separation of product from components with different volatilities | Fractional distillation, potentially under reduced pressure or azeotropically. | Unreacted starting materials, solvents, and organic byproducts (e.g., diether). mdpi.comgoogle.com |

Economic Feasibility and Sustainability Assessments of Production Processes

The industrial viability of producing this compound is determined by a combination of economic and sustainability factors.

Raw Materials: The cost of starting materials—2,2-dimethylpropane-1,3-diol, a methylating agent (like methyl chloride or dimethyl sulfate), and a base (like KOH)—is a major component of the variable costs. tue.nl

Process Efficiency: High reaction selectivity and yield are critical to minimize raw material consumption and reduce the cost of purification. google.com Selectivities greater than 90% are often targeted in industrial processes. google.com

Energy Costs: The process requires energy for heating the reactor and for distillation. tue.nl Optimizing the process to run at lower temperatures or using more efficient separation techniques can lead to significant cost savings.

Capital Expenditure: The choice of reactor technology (batch vs. continuous) affects the initial investment. While continuous systems may have a higher upfront cost, they often lead to lower operating costs for large-scale production due to higher productivity and automation. youtube.com

Waste Disposal: The disposal of salt byproducts from the Williamson synthesis adds to the operational cost. researchgate.net

Sustainability Assessments: There is a growing emphasis on developing "green" chemical processes that minimize environmental impact.

Atom Economy and Waste Reduction: The traditional Williamson synthesis generates a stoichiometric amount of salt waste, which is environmentally undesirable. researchgate.net Processes that use catalytic systems and generate only water as a byproduct are considered more sustainable. researchgate.netacs.org

Solvent Selection: The use of polar aprotic solvents like DMF or DMSO is common but raises environmental concerns. wikipedia.org Shifting to greener solvents or solvent-free conditions improves the process's sustainability profile.

Table 4: Key Economic and Sustainability Factors

| Factor | Economic Impact | Sustainability Impact | Optimization Strategy |

|---|---|---|---|

| Raw Material Choice | High (major cost driver) | Medium (depends on source and toxicity of reagents) | Use low-cost, less hazardous reagents; develop catalytic routes. researchgate.net |

| Reaction Yield & Selectivity | Very High (directly impacts profitability) | High (reduces waste per unit of product) | Optimize reaction conditions (temp, pressure, catalyst). google.com |

| Energy Consumption | High (significant operational cost) | High (major contributor to carbon footprint) | Use continuous processing; improve heat integration; microwave-assisted synthesis. frontiersin.orgsacredheart.edu |

| Waste Generation (Salts) | Medium (disposal costs) | High (environmental burden) | Develop catalytic processes that avoid stoichiometric salt formation. researchgate.netacs.org |

| Solvent Use | Medium (purchase and recovery costs) | High (environmental and health impact) | Minimize solvent volume; use green solvents; run solvent-free reactions. labinsights.nl |

Future Directions and Emerging Research Avenues for 3 Methoxy 2,2 Dimethylpropan 1 Ol

Integration with Advanced Catalytic Systems and Flow Chemistry

The synthesis and application of 3-Methoxy-2,2-dimethylpropan-1-ol are poised for significant advancement through the adoption of modern catalytic methods and continuous flow processing. These technologies offer enhanced efficiency, safety, and scalability compared to traditional batch methods. vapourtec.com

Research into the synthesis of structurally similar compounds provides a blueprint for future work. For instance, the selective synthesis of 3-methoxy-1-propanol (B72126) has been successfully demonstrated using metal oxide catalysts like MgO, ZrO₂, and Al₂O₃. researchgate.net This suggests that a similar catalytic approach could be developed for the methylation of neopentyl glycol to produce this compound with high selectivity. The development of heterogeneous catalysts is particularly attractive as it simplifies catalyst separation and recycling, aligning with the principles of green chemistry.

Flow chemistry, or continuous flow processing, offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety profiles. vapourtec.comresearchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is particularly beneficial for managing exothermic reactions and improving selectivity. scispace.com The integration of catalytic systems within a flow reactor, such as a packed-bed reactor containing a solid catalyst, could enable a highly efficient, automated, and continuous production process for this compound. This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) and complex molecules, demonstrating its robustness and versatility. nih.govnih.gov

Table 1: Potential Catalytic and Process Innovations

| Technology | Potential Application for this compound | Anticipated Benefits |

|---|---|---|

| Heterogeneous Catalysis | Selective methylation of neopentyl glycol using solid acid or base catalysts. | Ease of catalyst separation, reusability, reduced waste. |

| Biocatalysis | Enzymatic methylation of neopentyl glycol. | High selectivity under mild conditions, reduced energy consumption. vapourtec.com |

| Flow Chemistry | Continuous synthesis in a microreactor or packed-bed reactor. | Improved safety, higher yields, scalability, process automation. vapourtec.comresearchgate.net |

| Photoredox Catalysis | Light-driven synthesis pathways. | Access to novel reaction mechanisms, energy efficiency. vapourtec.com |

Exploration in Novel Materials Science Applications

Neopentyl glycol (NPG) is a cornerstone in materials science, prized for the exceptional thermal and chemical stability it imparts to polyester (B1180765) and alkyd resins. gantrade.comchemicalbook.com Its unique gem-dimethyl structure shields the ester linkages from hydrolysis, resulting in durable coatings, lubricants, and plasticizers. gantrade.com

The future exploration of this compound in materials science will likely focus on how its monofunctional nature and the presence of the methoxy (B1213986) group can be leveraged to create novel polymers and materials with tailored properties.

Key Research Areas:

Polymer Modification: As a monofunctional alcohol, it can act as a chain-terminating agent in polyesterification reactions. This would allow for precise control over the molecular weight and viscosity of resins, which is critical for applications like powder coatings and high-solids paints.

Enhanced Solubility and Compatibility: The methoxy group introduces a polar ether linkage, which could alter the solubility parameters of the resulting polymers. This may improve compatibility with other components in a formulation, such as pigments, additives, or different polymer systems.

Reactive Diluents and Plasticizers: The compound could be explored as a reactive diluent in coating formulations, where it would reduce viscosity for easier application before being incorporated into the polymer backbone during curing. Its structure may also lend itself to creating novel plasticizers with improved thermal stability and low volatility compared to conventional options.

Flexible Resins: Research has shown that NPG can enhance the flexibility and elasticity of unsaturated polyester resins. nih.gov Investigating how the methoxy derivative influences these mechanical properties could lead to the development of new flexible polymers for adhesives, sealants, or impact-resistant materials.

Development of Sustainable and Bio-based Synthesis Routes

A significant driver for future research is the development of sustainable production methods, starting from renewable feedstocks. The parent molecule, neopentyl glycol, is already at the forefront of this transition. Major chemical producers have successfully launched bio-based NPG, produced via a biomass balance approach using renewable raw materials. nih.govpcimag.com This "green" NPG serves as an ideal starting material for the sustainable synthesis of its derivatives.

The future synthesis of this compound is envisioned to follow a two-pronged sustainable approach:

Utilizing Bio-based Feedstocks: The primary route will involve starting with commercially available bio-based neopentyl glycol. This immediately reduces the carbon footprint of the final product and its dependency on fossil fuels. pcimag.comjiuanchemical.com The market for bio-based NPG is projected to grow, indicating strong industry and consumer demand for sustainable alternatives. marketresearchintellect.com

Employing Green Reagents and Catalysts: The methylation step will move away from harsh traditional reagents towards greener alternatives. A promising candidate is dimethyl carbonate (DMC), which is known as a non-toxic, biodegradable methylating agent. nih.govmaynoothuniversity.ie Research on the synthesis of other methoxy compounds has demonstrated the successful use of DMC in sustainable, one-step processes. rsc.org Furthermore, enzymatic synthesis, as explored for producing NPG-based biolubricants from biodiesel, presents another avenue for a highly specific and environmentally benign methylation process under mild conditions. researchgate.net

Table 2: Comparison of Synthesis Routes

| Synthesis Route | Starting Materials | Reagents | Key Advantages |

|---|---|---|---|

| Conventional | Fossil-based Neopentyl Glycol | Traditional methylating agents | Established process |

| Emerging Sustainable | Bio-based Neopentyl Glycol pcimag.com | Dimethyl Carbonate (DMC), nih.gov Enzymes researchgate.net | Reduced carbon footprint, use of renewable resources, non-toxic reagents, improved atom economy. |

Role in Green Chemistry Initiatives and Circular Economy Concepts

The development and application of this compound are well-aligned with the core tenets of green chemistry and the circular economy. These paradigms advocate for designing chemical products and processes that minimize waste, conserve resources, and enable the continual cycling of materials. mdpi.comresearchgate.net

Alignment with Green Chemistry Principles:

Use of Renewable Feedstocks: Synthesizing the compound from bio-based NPG directly addresses the principle of using renewable rather than depleting raw materials. pcimag.comuva.nl

Catalysis: The shift towards advanced catalytic systems over stoichiometric reagents improves atom economy and reduces waste. uva.nl

Energy Efficiency: Employing flow chemistry and optimized catalytic processes can lower the energy requirements for production. vapourtec.comuva.nl

Design for Degradation: By incorporating this molecule into new polymers, researchers could design materials that are more easily broken down or recycled, preventing them from persisting in the environment. uva.nl

Contribution to the Circular Economy: The circular economy aims to move away from a linear "take-make-dispose" model by keeping resources in use for as long as possible. mdpi.com The use of this compound can contribute to this goal in several ways. By acting as a modifier to create more durable and long-lasting materials, it extends the life of products, a key circularity strategy. gantrade.com Furthermore, if polymers designed with this compound facilitate easier recycling or chemical depolymerization back to monomers, it would create a closed-loop system, reducing the need for virgin raw materials. The "biomass balance" approach used for its precursor, NPG, where renewable feedstocks are fed into the production system, is a prime example of circular economy principles being put into practice by the chemical industry. pcimag.com This creates a framework for producing this compound as part of a sustainable, circular value chain.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 3-Methoxy-2,2-dimethylpropan-1-ol critical for experimental design?

- Answer : The compound is a clear liquid (form) with a density of 0.875 g/cm³, flash point of 73.9°C, and molar mass of 159.27 g/mol . These properties influence solvent selection, reaction temperature limits, and handling precautions (e.g., avoiding open flames). The liquid phase at standard conditions suggests compatibility with common organic solvents, but stability under reflux conditions should be verified experimentally due to limited reactivity data .

| Property | Value | Relevance to Research Design |

|---|---|---|

| Density | 0.875 g/cm³ | Solvent layering, phase separation |

| Flash Point | 73.9°C | Safety during heating/distillation |

| Molar Mass | 159.27 g/mol | Stoichiometric calculations |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use NIOSH/MSHA-approved respirators for vapor protection, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent ocular exposure . Contaminated clothing must be washed before reuse to avoid secondary exposure. Waste should be segregated and disposed via certified hazardous waste services to comply with environmental regulations .

Q. What methods are effective for synthesizing this compound and its derivatives?

- Answer : Phenol etherification is a validated approach. For example, reacting substituted phenols (e.g., 2-bromophenol) with 3-bromo-2,2-dimethylpropan-1-ol in DMF with K₂CO₃ as a base yields aryl ether derivatives (83–96% yields after silica gel chromatography with Hex:EtOAc = 5:1) . Key parameters:

- Reagent ratios : 1:1.25 (phenol:alkylating agent) .

- Temperature : Room temperature to 80°C, depending on substrate reactivity.

- Purification : Column chromatography with polarity-adjusted eluents .

Advanced Research Questions

Q. How can reaction conditions be optimized for catalytic intramolecular arylation of this compound derivatives?

- Answer : Continuous flow systems enhance reaction efficiency by improving heat/mass transfer. For example, Kazemi et al. achieved high yields using Pd-based catalysts under flow conditions (residence time: 10–30 min) . Parameter optimization includes:

- Catalyst loading : 2–5 mol% Pd(OAc)₂.

- Solvent : Toluene or DMF for solubility.

- Temperature : 100–120°C for aryl bromide activation .

Q. How can researchers assess the purity and structural integrity of this compound in complex mixtures?

- Answer : Combine GC-MS (for volatility assessment) and ¹H/¹³C NMR (for functional group confirmation). For GC-MS, use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) and electron ionization at 70 eV . In NMR (CDCl₃), key signals include:

- δ 1.20 ppm (s) : Methyl groups on C2.

- δ 3.40 ppm (s) : Methoxy protons.

- δ 3.60 ppm (t) : Hydroxyl-bearing CH₂ .

Q. What strategies address stability contradictions in this compound under varying pH and temperature?

- Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24–72 hrs; monitor via HPLC .

- Thermal stability : Heat at 40–80°C under inert atmosphere; track decomposition via TGA/DSC .

- Light sensitivity : Expose to UV-Vis (254 nm) and assess photodegradation products .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Answer : Systematic analysis of variables:

- Substrate electronics : Electron-withdrawing groups (e.g., -Br) improve electrophilicity, increasing yields (e.g., 96% for 4j vs. 83% for 4a) .

- Base strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating phenolic -OH .

- Solvent polarity : DMF enhances nucleophilicity of phenolate intermediates compared to THF .

Q. What pharmacological applications are emerging for this compound derivatives?

- Answer : Derivatives with aryl ether motifs show promise as kinase inhibitors (e.g., JNK3 inhibitors in neurodegenerative studies) . Key modifications:

- Bioisosteric replacement : Replace methoxy with trifluoromethoxy to enhance metabolic stability.

- Chiral resolution : Isolate enantiomers via chiral HPLC (Chiralpak IA column) to assess stereospecific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.